molecular formula C18H20BrN3O B15013913 3-bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide CAS No. 300358-14-9

3-bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide

Cat. No.: B15013913
CAS No.: 300358-14-9
M. Wt: 374.3 g/mol
InChI Key: CZMXSJXKNOLWMA-DEDYPNTBSA-N
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Description

3-Bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide is a hydrazone derivative featuring a benzohydrazide core substituted with a bromine atom at the 3-position and an (E)-configured Schiff base linkage to a 4-(diethylamino)benzylidene group. The diethylamino group at the para position of the benzylidene moiety introduces strong electron-donating effects, which can influence electronic properties, solubility, and intermolecular interactions .

Properties

CAS No.

300358-14-9

Molecular Formula

C18H20BrN3O

Molecular Weight

374.3 g/mol

IUPAC Name

3-bromo-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C18H20BrN3O/c1-3-22(4-2)17-10-8-14(9-11-17)13-20-21-18(23)15-6-5-7-16(19)12-15/h5-13H,3-4H2,1-2H3,(H,21,23)/b20-13+

InChI Key

CZMXSJXKNOLWMA-DEDYPNTBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide typically involves the condensation reaction between 3-bromo-benzohydrazide and 4-(diethylamino)benzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-bromo-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents on Benzylidene Ring Molecular Formula Notable Properties References
3-Bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide 4-(Diethylamino) C₁₈H₂₀BrN₃O Electron-donating group enhances lipophilicity; potential improved bioavailability
3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide 4-Nitro C₁₄H₁₀BrN₃O₃ Electron-withdrawing nitro group may reduce solubility; antimicrobial activity
3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide 2-Chloro, 5-nitro C₁₄H₈BrClN₃O₃ Mixed electronic effects; hydrogen-bonded crystal packing
3-Bromo-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide 3,5-Dibromo, 4-hydroxy C₁₄H₉Br₃N₂O₂ Multiple halogens increase molecular weight; used in screening studies
3-Bromo-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide 2,4-Dichloro C₁₄H₉BrCl₂N₂O Chlorine substituents enhance hydrophobicity; unknown bioactivity
3-Bromo-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]benzohydrazide 3,4-Dihydroxy C₁₄H₁₁BrN₂O₃ Polar hydroxyl groups improve solubility; hydrogen-bonding networks in crystals

Crystallographic Analysis

Crystal structures of related compounds reveal how substituents influence molecular conformation and packing:

  • 3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide: Crystallizes in monoclinic space group P21/c with unit cell parameters a = 7.4099(11) Å, b = 24.868(4) Å, c = 8.3255(12) Å, and β = 112.796(8)°. Molecules form chains via N–H···O hydrogen bonds .
  • 3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide: Monoclinic P21/c with a = 7.7924(10) Å, b = 24.490(3) Å, c = 7.8989(9) Å, β = 94.987(6)°. Chains are stabilized by N–H···N and N–H···O interactions .
  • The bulky diethylamino group likely disrupts tight packing, reducing crystallinity compared to nitro- or chloro-substituted analogs.

Antimicrobial Activity

  • Nitro- and Chloro-Substituted Analogs : 3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide and its 2-chloro-5-nitro derivative exhibit moderate antimicrobial activity, likely due to nitro groups enhancing electrophilicity and membrane penetration .
  • Hydroxyl-Substituted Analogs : 3-Bromo-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide’s bioactivity remains uncharacterized, but hydroxyl groups may enable hydrogen bonding with microbial targets .

Cytotoxicity

  • Pyrimidinylamino Derivatives: 4-(Pyrimidin-2-ylamino)benzohydrazides show superior cytotoxicity against HepG2 cells compared to 3-substituted analogs, highlighting the importance of substitution patterns .
  • Diethylamino-Substituted Target Compound: The diethylamino group’s electron-donating nature may enhance cellular uptake, though specific cytotoxicity data is lacking in the provided evidence.

Physicochemical Properties

  • Solubility: Hydroxyl and amino groups (e.g., in 3,4-dihydroxy derivatives) improve aqueous solubility, whereas nitro and halogen substituents increase hydrophobicity .
  • Thermal Stability: Nitro-substituted compounds exhibit higher melting points due to stronger intermolecular interactions, while diethylamino-substituted analogs may have lower thermal stability .

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